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molecular formula C6H14N2 B1205859 4-(Aminomethyl)piperidine CAS No. 7144-05-0

4-(Aminomethyl)piperidine

Cat. No. B1205859
M. Wt: 114.19 g/mol
InChI Key: LTEKQAPRXFBRNN-UHFFFAOYSA-N
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Patent
US07390830B1

Procedure details

K2CO3 (3.02 g) and 4-chlorobenzyl chloride (3.52 g, 21.8 mmol) were successively added to an acetonitrile (100 mL) solution of 4-(aminomethyl)piperidine (7.00 g, 61.3 mmol). The resulting reaction mixture was stirred at 60° C. for 16 hours, cooled to 25° C. and concentrated. The obtained residue was fractionated between dichloromethane (75 mL) and water (50 mL) and then washed with water (50 mL×2) and brine (50 mL×1). The organic layer was dried (over MgSO4), concentrated and then purified by chromatography (SiO2, 4% H2O-iPrOH) to provide 4-(aminomethyl)-1-(4-chlorobenzyl)piperidine (3.58 g, 69%).
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]Cl)=[CH:10][CH:9]=1.[NH2:16][CH2:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>C(#N)C>[NH2:16][CH2:17][CH:18]1[CH2:23][CH2:22][N:21]([CH2:12][C:11]2[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:10]=2)[CH2:20][CH2:19]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3.52 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
7 g
Type
reactant
Smiles
NCC1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with water (50 mL×2) and brine (50 mL×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (over MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (SiO2, 4% H2O-iPrOH)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC1CCN(CC1)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.58 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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